molecular formula C16H25NO2S B273262 1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine

1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine

Cat. No. B273262
M. Wt: 295.4 g/mol
InChI Key: ZUCSWTKWRVSUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine, commonly known as Sultam, is a chemical compound used in scientific research for various purposes. Sultam is a piperidine-based compound that is synthesized using specific methods and has a unique mechanism of action.

Mechanism of Action

Sultam's mechanism of action involves the inhibition of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. The inhibition of the proteasome by Sultam results in the accumulation of these proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Sultam has been shown to have various biochemical and physiological effects. Inhibition of the proteasome by Sultam has been shown to induce cell cycle arrest and apoptosis in cancer cells. Sultam has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Additionally, Sultam has been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid, a protein implicated in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Sultam has several advantages for lab experiments, including its potency and selectivity for the proteasome. Sultam is a potent inhibitor of the proteasome, with an IC50 value in the nanomolar range. Additionally, Sultam is selective for the proteasome, with minimal off-target effects. However, Sultam has some limitations, including its solubility and stability. Sultam has limited solubility in water, making it challenging to use in aqueous-based experiments. Additionally, Sultam is sensitive to hydrolysis, making it challenging to store and handle.

Future Directions

There are several future directions for Sultam research, including the development of Sultam derivatives with improved solubility and stability. Additionally, Sultam could be used in combination with other proteasome inhibitors or chemotherapeutic agents to enhance their efficacy. Sultam could also be used to study the role of the proteasome in various physiological processes, including neurodegenerative diseases and immune responses. Finally, Sultam could be used as a tool compound to identify new targets for drug discovery.

Synthesis Methods

Sultam is synthesized using a specific method that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction produces Sultam as a white solid that can be further purified through recrystallization. The purity of the Sultam product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Sultam is widely used in scientific research for various purposes, including drug discovery, chemical biology, and neuroscience. Sultam has been identified as a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation. The inhibition of the proteasome by Sultam has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy. Sultam has also been used as a tool compound to study the role of the proteasome in various physiological processes such as cell cycle regulation and apoptosis.

properties

Product Name

1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-13-6-5-11-17(12-13)20(18,19)15-9-7-14(8-10-15)16(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3

InChI Key

ZUCSWTKWRVSUQI-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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